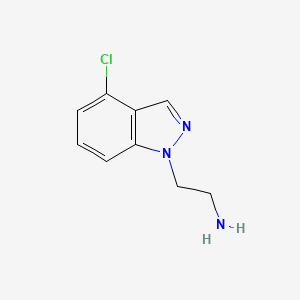

2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN3 |

|---|---|

Molecular Weight |

195.65 g/mol |

IUPAC Name |

2-(4-chloroindazol-1-yl)ethanamine |

InChI |

InChI=1S/C9H10ClN3/c10-8-2-1-3-9-7(8)6-12-13(9)5-4-11/h1-3,6H,4-5,11H2 |

InChI Key |

QNCZRXNFZHUSSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CCN)C(=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Investigations of 2 4 Chloro 1h Indazol 1 Yl Ethan 1 Amine

High-Resolution Spectroscopic Characterization Techniques for Structural Elucidation

The definitive structural confirmation of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine relies on a suite of high-resolution spectroscopic techniques. While specific data for this exact molecule is not extensively detailed in publicly available literature, the expected spectroscopic features can be inferred from the well-established characterization of related N-substituted indazole derivatives. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants being influenced by the chloro-substituent at the C4 position. The ethanamine side chain would exhibit characteristic signals for the two methylene (B1212753) groups, likely appearing as triplets, and a broad signal for the amine protons. The proton at the C3 position of the indazole ring is typically the most deshielded among the ring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indazole ring would be diagnostic, with the carbon bearing the chlorine atom (C4) showing a characteristic shift. The two carbons of the ethanamine side chain would also be readily identifiable.

A representative table of expected ¹H and ¹³C NMR chemical shift ranges for the core indazole structure and the ethanamine side chain is provided below, based on general knowledge of similar compounds.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Indazole Aromatic Protons | 7.0 - 8.5 | 110 - 145 |

| CH₂ (adjacent to indazole N1) | 4.2 - 4.6 | 45 - 55 |

| CH₂ (adjacent to NH₂) | 3.0 - 3.5 | 40 - 50 |

| NH₂ | 1.5 - 3.0 (broad) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

N-H stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group.

C-H stretching: Absorptions in the 2850-3100 cm⁻¹ range for the aliphatic and aromatic C-H bonds.

C=C and C=N stretching: Characteristic peaks in the 1450-1650 cm⁻¹ region for the aromatic indazole ring.

C-Cl stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the indazole core and the ethanamine side chain.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly documented, insights into its likely molecular conformation and crystal packing can be drawn from published structures of other substituted indazoles.

The conformation of the molecule is defined by the spatial arrangement of its atoms, which can be described by torsion angles. For this compound, key torsion angles would include those around the N1-C(ethanyl) and C(ethanyl)-C(ethanyl) bonds of the side chain. These angles dictate the orientation of the ethanamine group relative to the planar indazole ring. The presence of the chloro group at the C4 position may induce some steric hindrance, influencing the preferred conformation of the side chain. It is anticipated that the side chain would adopt a staggered conformation to minimize steric strain.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in the crystal packing:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the nitrogen atom at the N2 position of the indazole ring is a potential hydrogen bond acceptor. This could lead to the formation of robust N-H···N hydrogen bonds, linking molecules into chains or more complex networks.

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, where the planar rings are arranged in a parallel or offset fashion. These interactions are a significant cohesive force in the packing of aromatic molecules.

Halogen Bonding: The chlorine atom at the C4 position could participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule.

The interplay of these intermolecular forces will determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

Tautomerism Studies of the Indazole System

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring. The relative stability of these tautomers is influenced by the nature and position of substituents on the indazole ring.

For unsubstituted indazole, the 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. This preference is attributed to the benzenoid character of the fused benzene (B151609) ring in the 1H form, as opposed to the quinonoid character in the 2H form.

In the case of this compound, the presence of a substituent on the N1 nitrogen atom effectively "locks" the molecule in the 1H-tautomeric form. The ethanamine group occupies the N1 position, preventing the tautomeric equilibrium that would be observed in an N-unsubstituted indazole. The chloro group at the C4 position will influence the electronic properties of the indazole ring system, but it does not alter the fact that this molecule is an N1-substituted derivative. Therefore, tautomerism is not a dynamic equilibrium in this specific compound, but rather its structure is fixed as the 1-substituted isomer.

Computational and Theoretical Chemistry Studies of 2 4 Chloro 1h Indazol 1 Yl Ethan 1 Amine

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to predicting the electronic behavior and geometric structure of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can accurately predict molecular geometries by finding the lowest energy arrangement of atoms. researchgate.net For compounds such as 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine, DFT would be employed to optimize the molecular geometry, calculating bond lengths, bond angles, and dihedral angles. The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical model. researchgate.net DFT is also the foundation for calculating many of the electronic properties and descriptors discussed in subsequent sections.

Frontier Molecular Orbital Theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. The HOMO is likely to be concentrated on the electron-rich indazole ring system, while the LUMO distribution would indicate the most probable sites for nucleophilic attack.

Table 1: Significance of Frontier Molecular Orbitals

| Orbital | Description | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. The energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The energy level correlates with the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy of electronic transitions. A smaller gap suggests higher reactivity. chimicatechnoacta.ru |

Based on the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. chimicatechnoacta.ru These descriptors provide a theoretical framework for predicting a compound's behavior in chemical reactions.

Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. chimicatechnoacta.ru

Electrophilicity (ω) : A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Polarizability : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of the power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of the electron cloud; related to reactivity. |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

| Dipole Moment (μ) | - | Indicates the net polarity and charge distribution in a molecule. |

| Polarizability (α) | - | Measures the deformability of the electron cloud. |

Theoretical Tautomeric Preference and Energetics

The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) moiety. For N-unsubstituted indazoles, computational studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov In the case of this compound, the ethanamine substituent is fixed at the N1 position, defining it as a 1H-indazole derivative. Theoretical calculations would confirm the energetic stability of this isomer compared to the corresponding N2-substituted isomer. These calculations involve optimizing the geometry of each tautomer and comparing their total electronic energies to determine the most stable form.

In Silico Prediction of Molecular Recognition and Interaction Mechanisms

In silico techniques are invaluable for predicting how a molecule might interact with biological macromolecules, such as proteins or enzymes, which is a critical step in drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.gov For this compound, docking simulations would be performed to predict its binding mode within the active site of a specific protein target.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose. This score, often expressed in kcal/mol, estimates the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov The results provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov This information is crucial for understanding the potential mechanism of action and for designing more potent analogs.

Table 3: Illustrative Output of a Molecular Docking Simulation

| Parameter | Description | Example |

| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values suggest stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | GLU166, LEU141, CYS145 |

| Type of Interaction | The nature of the chemical bonds formed between the ligand and the receptor. | Hydrogen Bond, Hydrophobic Interaction, Pi-Alkyl |

| Bond Distance | The distance between interacting atoms (in Ångströms). | 2.1 Å (for a hydrogen bond) |

Analysis of Non-Covalent Interactions (NCIs) in Ligand-Target Systems

The binding of a ligand, such as this compound, to its biological target is fundamentally governed by a complex network of non-covalent interactions (NCIs). mhmedical.com These interactions, while individually weaker than covalent bonds, collectively determine the stability and affinity of the ligand-target complex. mhmedical.com Computational chemistry provides powerful tools to dissect and understand these crucial forces. For indazole-based compounds, several key NCIs are consistently observed in their interactions with protein targets.

Hydrogen bonds are a predominant type of NCI, where the indazole scaffold can act as both a hydrogen bond donor (via the N-H group) and acceptor. The primary amine group of this compound is also a potent hydrogen bond donor. These interactions often occur with specific amino acid residues in the binding pocket, such as glutamine, histidine, and threonine, anchoring the ligand in a favorable orientation. mdpi.com

Hydrophobic interactions also play a critical role. The aromatic rings of the indazole core can engage in favorable interactions with nonpolar residues in the target's binding site. Furthermore, aryl-aryl interactions, a specific type of non-covalent interaction, can occur between the indazole ring system and aromatic amino acid side chains like phenylalanine and tryptophan. mhmedical.com The chloro-substituent on the indazole ring can participate in halogen bonds, a directional interaction between a halogen atom and a nucleophilic site, which can contribute significantly to binding affinity. mhmedical.com

Computational methods like the Independent Gradient Model (IGM) and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and quantify these interactions. mdpi.com These analyses generate maps of electron density and interaction regions, providing detailed insights into the specific atoms involved and the strength of each interaction. mdpi.com

| Interaction Type | Potential Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Indazole N-H (donor), Indazole N (acceptor), Ethan-1-amine -NH2 (donor) | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Hydrophobic Interactions | Indazole bicyclic ring system, Ethyl chain | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Indazole aromatic ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interactions | Indazole aromatic ring (with cationic residues) | Lysine, Arginine |

| Halogen Bonding | 4-Chloro substituent | Carbonyl oxygens, Serine hydroxyls, other nucleophilic groups |

Computational Insights into Ligand-Target Binding Specificity

Computational studies are instrumental in elucidating why a ligand like this compound binds with high specificity to its intended target over other proteins. Molecular docking and molecular dynamics (MD) simulations are the primary tools used to investigate this phenomenon.

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site, generating a binding pose. This process scores different poses based on the complementarity of their shapes and the favorability of their intermolecular interactions. For indazole derivatives, docking studies have revealed crucial interactions with key residues that are unique to the specific target's active site, such as the Hypoxia-inducible factor-1α (HIF-1α) or Cyclooxygenase-2 (COX-2). nih.govresearchgate.net The specific pattern of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions formed between the ligand and the unique architecture of the binding pocket is the basis of binding specificity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. researchgate.net These simulations allow researchers to assess the stability of the docked pose and analyze the flexibility of both the ligand and the protein. nih.govresearchgate.net For a ligand to be specific, it must form a stable and lasting complex with its target. MD simulations can confirm whether the key interactions identified in docking are maintained throughout the simulation. Furthermore, methods like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to MD trajectories to calculate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net

By comparing the binding modes and energies of this compound with its primary target versus other off-target proteins, computational chemists can pinpoint the structural and chemical features that confer its binding specificity.

Computational Structure-Activity Relationship (SAR) Modeling

Computational SAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is vital for optimizing lead compounds by predicting the activity of novel, unsynthesized analogs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the biological activity of a set of compounds with changes in their molecular properties, known as descriptors. distantreader.org For indazole derivatives, 2D and 3D-QSAR studies have been successfully employed to understand the structural requirements for their biological activity, for instance, as HIF-1α inhibitors. nih.govtandfonline.com

The process begins with a dataset of indazole analogs with experimentally determined biological activities (e.g., IC50 values). For each molecule, a wide range of molecular descriptors are calculated. These can include:

2D Descriptors: Molecular weight, logP (lipophilicity), topological indices, and counts of specific atoms or functional groups.

3D Descriptors: Molecular shape, volume, and fields representing steric, electrostatic, and hydrophobic properties. nih.govtandfonline.com

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links a combination of these descriptors to the observed activity. nih.govresearchgate.net

A robust QSAR model not only explains the activity of the known compounds but also has predictive power for new molecules. The quality and predictive ability of a QSAR model are assessed using several statistical metrics.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |

| q² or r²cv (Cross-validated r²) | A measure of the model's internal predictive ability, typically calculated using the leave-one-out method. | > 0.5 |

| pred_r² (Predictive r²) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |

| F-value | A statistical test of the model's overall significance. | High values indicate significance |

| p-value | The probability of observing the results if the null hypothesis (no relationship between descriptors and activity) is true. | < 0.05 |

The output of a 3D-QSAR study often includes contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. nih.govtandfonline.com These maps provide intuitive guidance for designing more potent derivatives of this compound.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract template of key interaction points.

For a series of active indazole derivatives, a pharmacophore model can be generated by identifying common chemical features and their spatial relationships. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic groups (HY)

Positive/Negative Ionizable features

For instance, a pharmacophore hypothesis generated for indazole derivatives acting as HIF-1α inhibitors identified a five-point model consisting of one hydrogen bond acceptor, one donor, and three aromatic ring features as being crucial for activity. nih.govtandfonline.com

Once a statistically validated pharmacophore model is developed, it can be used in several ways:

Virtual Screening: To rapidly search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

De Novo Design: To design new molecules from scratch that incorporate the essential pharmacophoric features.

SAR Interpretation: To understand why certain structural modifications to a molecule like this compound lead to an increase or decrease in activity.

This approach, combined with QSAR and docking studies, provides a comprehensive computational framework for the rational design and optimization of novel therapeutic agents based on the indazole scaffold.

Mechanistic Principles of Molecular Interactions and Structure Activity Relationships in Vitro Contexts

Investigation of Molecular Binding Mechanisms

An extensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data regarding the molecular binding mechanisms of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine. While the broader class of indazole derivatives has been investigated for various biological activities, detailed studies elucidating the specific binding interactions of this particular compound with enzymes or receptors are not presently available.

Principles of Enzyme Interaction and Modulation

There is currently no published research detailing the interaction of this compound with any specific enzymes. Consequently, information regarding its principles of enzyme interaction and potential modulatory effects (e.g., inhibition or activation) is not available. Studies that would typically provide such data, including enzyme kinetics assays or structural biology analyses like X-ray crystallography or cryo-electron microscopy, have not been reported for this compound.

Elucidation of Key Structural Motifs Responsible for Molecular Recognition

In the absence of binding and activity data, the key structural motifs of this compound that are responsible for molecular recognition at a biological target cannot be elucidated. Such an analysis would require experimental data from which a structure-activity relationship (SAR) could be derived. This would involve comparing the activity of a series of structurally related compounds to identify which parts of the molecule are critical for binding and eliciting a biological response. No such studies have been published for this compound.

Theoretical Basis for Structure-Activity Modulations

Computational and theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking simulations, are powerful tools for understanding the basis of structure-activity modulations. However, these studies rely on existing experimental data for model building and validation. As there is no reported biological activity data for this compound, no theoretical models have been developed to explain or predict how modifications to its structure would impact its activity.

Emerging Research Directions and Methodological Advancements for Indazole Amines

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the indazole scaffold and its subsequent derivatization are central to the exploration of this chemical class. Traditional methods are often being replaced by more efficient, selective, and environmentally friendly approaches. A major focus has been on catalyst-based and green chemistry methodologies to construct the core indazole ring and introduce substituents. benthamdirect.com

Recent progress has highlighted the use of transition-metal catalysts to improve the efficiency and selectivity of indazole synthesis. benthamdirect.com For instance, copper-catalyzed one-pot, three-component reactions have been developed for synthesizing 2H-indazoles from readily available starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org Palladium-catalyzed intramolecular amination of aryl halides is another powerful technique for creating substituted indazoles. samipubco.com These catalyst-driven methods often provide higher yields and better functional group tolerance compared to classical approaches. benthamdirect.com

A significant challenge in the synthesis of N-substituted indazoles, including ethanamine derivatives, is controlling the regioselectivity of the alkylation step. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, leading to mixtures of isomers. Modern synthetic strategies are addressing this challenge through careful selection of reagents and conditions. Studies have shown that the choice of base and solvent system can strongly influence the N1:N2 ratio. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many indazole precursors. nih.govbeilstein-journals.org Conversely, other conditions, such as using trifluoromethanesulfonic acid (TfOH) with diazo compounds, have been developed to achieve highly selective N2-alkylation. rsc.orgresearchgate.net

Furthermore, the principles of green chemistry are being increasingly integrated into indazole synthesis. benthamdirect.com This includes the use of sustainable and non-toxic reagents and solvents, such as employing polyethylene glycol (PEG) as a green solvent or using ammonium chloride as a mild catalyst in solvent-free grinding protocols. samipubco.comacs.org These methods not only reduce the environmental impact but also often simplify experimental procedures and improve safety. samipubco.com

| Method Type | Catalyst / Reagent | Key Features | Relevant Compounds |

| Transition Metal Catalysis | Copper(I) Oxide Nanoparticles | One-pot, three-component synthesis; ligand-free. organic-chemistry.org | 2H-Indazoles |

| Transition Metal Catalysis | Palladium Acetate | Intramolecular amination of aryl halides. samipubco.com | Substituted 1H-Indazoles |

| Regioselective N1-Alkylation | Sodium Hydride (NaH) in THF | High selectivity for the N1 position. nih.govbeilstein-journals.org | N1-Alkyl Indazoles |

| Regioselective N2-Alkylation | Trifluoromethanesulfonic Acid (TfOH) | High selectivity for the N2 position with diazo compounds. rsc.org | N2-Alkyl Indazoles |

| Green Synthesis | Ammonium Chloride (NH4Cl) | Grinding protocol, eco-friendly, mild conditions. samipubco.com | 1H-Indazole Derivatives |

| Green Synthesis | Copper Oxide on Activated Carbon | Heterogeneous catalyst in PEG-400 green solvent. acs.org | 2H-Indazoles |

A summary of modern synthetic methodologies for indazole derivatives.

Advanced Computational Approaches for Rational Compound Design and Property Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities before synthesis. For indazole amines, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in understanding how structural modifications influence therapeutic potential. nih.govdistantreader.org

Three-dimensional QSAR (3D-QSAR) studies are widely used to correlate the structural features of indazole derivatives with their biological activity, such as their inhibitory potency against specific enzymes. nih.gov These models generate steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. nih.gov By identifying which parts of the molecule can be modified to enhance interactions with a biological target, researchers can prioritize the synthesis of the most promising candidates.

Molecular docking is another powerful computational method that predicts the preferred orientation of a ligand (like an indazole amine) when bound to a target protein. nih.gov This technique is crucial for elucidating the binding mode of inhibitors and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. distantreader.orgnih.gov For example, docking studies on indazole derivatives targeting the S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) enzyme have helped identify crucial amino acid residues like ASP197 and PHE151 involved in binding. nih.gov Such insights are invaluable for structure-based drug design. nih.gov

These computational approaches are often used in tandem. QSAR models can identify essential molecular descriptors for activity, while docking studies provide a visual and energetic understanding of the ligand-receptor interactions. distantreader.orgnih.gov The integration of these methods accelerates the design-synthesize-test cycle, making the search for new therapeutic agents more efficient and cost-effective.

| Computational Method | Application | Key Findings / Predictions |

| 3D-QSAR | Design of HIF-1α inhibitors. nih.gov | Generated steric and electrostatic maps to guide the placement of substituents on the indazole ring for improved potency. nih.gov |

| QSAR | Inhibition of SAH/MTAN. distantreader.orgnih.gov | Identified key molecular descriptors (AATS1v, RDF55m, etc.) crucial for inhibitory activity against quorum sensing. nih.gov |

| Molecular Docking | Design of anticancer agents. nih.govresearchgate.net | Predicted binding energies and identified key amino acid interactions within the active sites of target proteins like renal cancer-related protein (PDB: 6FEW). nih.gov |

| Molecular Dynamics (MD) Simulation | Evaluation of inhibitor stability. nih.govresearchgate.net | Confirmed the stability of potent compounds within the active site of the target protein over time. nih.gov |

| Structure-Guided Design | Development of EGFR kinase inhibitors. nih.gov | Used crystal structures of target proteins to rationally design indazole analogues with improved potency and selectivity. nih.gov |

Examples of advanced computational approaches applied to indazole derivatives.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The synergy between synthetic chemistry and chemical biology is crucial for advancing the therapeutic applications of indazole amines. While synthetic chemists develop novel methods to create these molecules, chemical biologists use them as molecular probes to explore complex biological systems and validate new drug targets. austinpublishinggroup.comresearchgate.net Indazole-containing compounds have been synthesized and evaluated for a wide array of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects. researchgate.netcaribjscitech.comnih.gov

Indazole derivatives are frequently designed as inhibitors of specific enzymes, particularly protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govrsc.org The indazole scaffold can serve as a surrogate for the adenine base of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of kinases. caribjscitech.com The synthesis of libraries of indazole amines allows for systematic structure-activity relationship (SAR) studies, where modifications to the scaffold are correlated with changes in biological activity. This iterative process of synthesis and biological evaluation is fundamental to medicinal chemistry. nih.govrsc.org

For example, various 1H-indazole-3-amine derivatives have been synthesized and tested for their activity against targets like Bcr-Abl, a kinase involved in chronic myeloid leukemia. nih.gov Similarly, other derivatives have been evaluated as inhibitors of fibroblast growth factor receptor (FGFR) and hypoxia-inducible factor-1 (HIF-1), both of which are important targets in oncology. nih.govnih.gov The biological data obtained from these studies, such as IC50 values, provide direct feedback to synthetic chemists, guiding the design of next-generation compounds with improved properties. nih.govrsc.org

This interdisciplinary approach ensures that the development of compounds like 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine is not merely a synthetic exercise but is closely linked to a deep understanding of their biological function and therapeutic potential. The collaboration between these fields is essential for translating novel chemical matter into effective therapeutic agents. austinpublishinggroup.commdpi.com

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine?

Methodological Answer: The synthesis typically involves coupling reactions between indazole derivatives and ethanamine precursors. For example, analogous compounds like 2-(4-bromo-1H-indol-3-yl)ethan-1-amine are synthesized via condensation of indole derivatives with nitroethane followed by reduction . For 4-chloroindazole analogs, a plausible route includes:

Halogenation : Introduction of chlorine at the 4-position of indazole using chlorinating agents (e.g., POCl₃).

Alkylation : Reaction with 2-bromoethylamine or a protected amine precursor under basic conditions.

Deprotection : Removal of protecting groups (e.g., Boc) to yield the free amine.

Key characterization techniques include H/C NMR, UV-Vis, and mass spectrometry to confirm structure and purity .

Q. Q2. How is the purity and stability of this compound assessed in experimental settings?

Methodological Answer:

- Purity Analysis :

- HPLC/GC : Quantify impurities using reverse-phase chromatography with UV detection.

- Mass Spectrometry : Confirm molecular ion peaks and detect degradation products.

- Stability Testing :

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) is critical for resolving bond angles, torsional conformations, and intermolecular interactions. For example:

- Use SHELXL for refinement: Input experimental data (Fo², hkl files) and refine parameters (e.g., anisotropic displacement, hydrogen bonding) to generate a precise molecular model .

- Case Study : In analogous indazole derivatives, SXRD revealed chlorine’s electronic effects on indazole ring planarity and amine group orientation, influencing receptor binding .

Q. Q4. What strategies are employed to analyze contradictory biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cellular assays) .

Orthogonal Assays : Combine radioligand binding (e.g., H-serotonin for 5-HT receptors) with functional assays (cAMP or calcium flux) .

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and rationalize discrepancies between in vitro and in vivo results .

Q. Q5. How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

- Chiral Chromatography : Employ Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during key steps like reductive amination to control stereochemistry .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .

Addressing Methodological Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.